N,N,3,5-Tetramethylpyridin-4-amine N,N,3,5-Tetramethylpyridin-4-amine
Brand Name: Vulcanchem
CAS No.: 91054-49-8
VCID: VC19222286
InChI: InChI=1S/C9H14N2/c1-7-5-10-6-8(2)9(7)11(3)4/h5-6H,1-4H3
SMILES:
Molecular Formula: C9H14N2
Molecular Weight: 150.22 g/mol

N,N,3,5-Tetramethylpyridin-4-amine

CAS No.: 91054-49-8

Cat. No.: VC19222286

Molecular Formula: C9H14N2

Molecular Weight: 150.22 g/mol

* For research use only. Not for human or veterinary use.

N,N,3,5-Tetramethylpyridin-4-amine - 91054-49-8

Specification

CAS No. 91054-49-8
Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
IUPAC Name N,N,3,5-tetramethylpyridin-4-amine
Standard InChI InChI=1S/C9H14N2/c1-7-5-10-6-8(2)9(7)11(3)4/h5-6H,1-4H3
Standard InChI Key PCHBPPDCBTYPKN-UHFFFAOYSA-N
Canonical SMILES CC1=CN=CC(=C1N(C)C)C

Introduction

Chemical Structure and Nomenclature

N,N,3,5-Tetramethylpyridin-4-amine (CAS: 91054-49-8) has the molecular formula C₉H₁₄N₂ and a molecular weight of 150.22 g/mol . Its systematic IUPAC name is N,N,3,5-tetramethylpyridin-4-amine, with synonyms including 4-Pyridinamine, N,N,3,5-tetramethyl- and N,N,3,5-Tetramethyl-4-pyridinamine. The SMILES representation is CN(C)c1c(C)cncc1C, and its InChI key is PCHBPPDCBTYPKN-UHFFFAOYSA-N .

Structural Features

  • Pyridine backbone: A six-membered aromatic ring with nitrogen at the 1-position.

  • Substituents:

    • Two methyl groups attached to the amine nitrogen at the 4-position (N,N-dimethyl).

    • Methyl groups at the 3- and 5-positions of the ring.

  • Symmetry: The 3- and 5-methyl groups create a pseudo-meta-substitution pattern, influencing reactivity and steric interactions.

Synthesis and Preparation

While direct synthetic protocols for N,N,3,5-tetramethylpyridin-4-amine are sparsely documented, analogous methods for related pyridine derivatives suggest potential routes:

Alkylation of 4-Aminopyridine Derivatives

  • N,N-Dimethylation: Reaction of 3,5-dimethylpyridin-4-amine with methylating agents (e.g., methyl iodide) under basic conditions .

  • Friedel-Crafts Alkylation: Introduction of methyl groups to the pyridine ring via electrophilic substitution, though steric hindrance may limit efficiency .

Physical and Chemical Properties

Physical Properties

PropertyValue/DescriptionSource
Molecular Weight150.22 g/mol
Melting PointNot reported
Boiling PointNot reported
DensityNot reported
SolubilityLikely soluble in polar organic solvents (e.g., DMSO, ethanol)Inferred

Chemical Properties

Applications in Organic Synthesis

Catalytic Roles

  • Nucleophilic Catalysis: The dimethylamino group can activate electrophiles (e.g., acylating agents), akin to DMAP . Potential applications include esterifications and amidations.

  • Ionic Liquids: DMAP-derived ionic liquids are effective catalysts in Fischer indole synthesis and click chemistry . N,N,3,5-Tetramethylpyridin-4-amine could serve as a precursor for similar catalysts.

Pharmaceutical Intermediates

  • Heterocyclic Scaffolds: Substituted pyridines are common in drug design. The methyl groups may improve lipophilicity and metabolic stability .

Coordination Chemistry

  • Ligand Design: The tertiary amine and aromatic system could coordinate transition metals, though steric bulk may limit utility compared to DMAP .

Future Directions

  • Synthetic Optimization: Development of efficient, scalable routes to enable broader application.

  • Catalysis Studies: Exploration of catalytic activity in asymmetric synthesis or cross-coupling reactions.

  • Thermal Analysis: Characterization of decomposition pathways and stability under reaction conditions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator